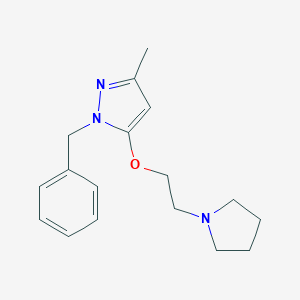
Pyrazole, 1-benzyl-3-methyl-5-(2-(1-pyrrolidinyl)ethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazole, 1-benzyl-3-methyl-5-(2-(1-pyrrolidinyl)ethoxy)- is a chemical compound that has been extensively researched for its potential applications in scientific research. It is a pyrazole-based compound that has been shown to have various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of Pyrazole, 1-benzyl-3-methyl-5-(2-(1-pyrrolidinyl)ethoxy)- is not fully understood. However, it has been shown to interact with various cellular targets, including enzymes and receptors. It has been suggested that Pyrazole, 1-benzyl-3-methyl-5-(2-(1-pyrrolidinyl)ethoxy)- may modulate the activity of various signaling pathways, leading to its observed biological effects.
Biochemische Und Physiologische Effekte
Pyrazole, 1-benzyl-3-methyl-5-(2-(1-pyrrolidinyl)ethoxy)- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, modulate neurotransmitter release, and regulate immune system function. Additionally, Pyrazole, 1-benzyl-3-methyl-5-(2-(1-pyrrolidinyl)ethoxy)- has been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
Pyrazole, 1-benzyl-3-methyl-5-(2-(1-pyrrolidinyl)ethoxy)- has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, it has been shown to have a wide range of biological effects, making it a useful tool for studying various biological processes. However, Pyrazole, 1-benzyl-3-methyl-5-(2-(1-pyrrolidinyl)ethoxy)- also has some limitations. For example, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on Pyrazole, 1-benzyl-3-methyl-5-(2-(1-pyrrolidinyl)ethoxy)-. One area of research could be to further elucidate its mechanism of action. Additionally, more research could be done to explore its potential applications in cancer research, neuroscience, and immunology. Furthermore, Pyrazole, 1-benzyl-3-methyl-5-(2-(1-pyrrolidinyl)ethoxy)- could be used as a starting point for developing new compounds with improved biological activity. Overall, Pyrazole, 1-benzyl-3-methyl-5-(2-(1-pyrrolidinyl)ethoxy)- is a promising compound that has the potential to be a useful tool for scientific research.
Synthesemethoden
Pyrazole, 1-benzyl-3-methyl-5-(2-(1-pyrrolidinyl)ethoxy)- can be synthesized using various methods, including the reaction of 1-benzyl-3-methyl-1H-pyrazole-5-carbaldehyde with 2-(1-pyrrolidinyl)ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The purity of the compound is confirmed using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Pyrazole, 1-benzyl-3-methyl-5-(2-(1-pyrrolidinyl)ethoxy)- has been extensively researched for its potential applications in scientific research. It has been shown to have various biochemical and physiological effects, making it a useful tool for studying various biological processes. Some of the areas where Pyrazole, 1-benzyl-3-methyl-5-(2-(1-pyrrolidinyl)ethoxy)- has been used include cancer research, neuroscience, and immunology.
Eigenschaften
CAS-Nummer |
15090-08-1 |
|---|---|
Produktname |
Pyrazole, 1-benzyl-3-methyl-5-(2-(1-pyrrolidinyl)ethoxy)- |
Molekularformel |
C17H23N3O |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
1-benzyl-3-methyl-5-(2-pyrrolidin-1-ylethoxy)pyrazole |
InChI |
InChI=1S/C17H23N3O/c1-15-13-17(21-12-11-19-9-5-6-10-19)20(18-15)14-16-7-3-2-4-8-16/h2-4,7-8,13H,5-6,9-12,14H2,1H3 |
InChI-Schlüssel |
NCCUXQRTRQHCGG-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)OCCN2CCCC2)CC3=CC=CC=C3 |
Kanonische SMILES |
CC1=NN(C(=C1)OCCN2CCCC2)CC3=CC=CC=C3 |
Andere CAS-Nummern |
15090-08-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



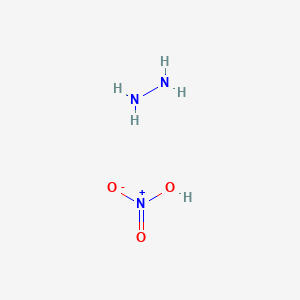
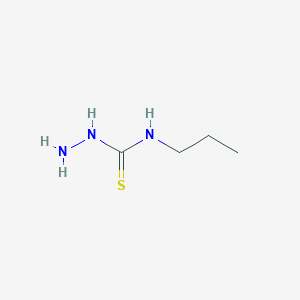
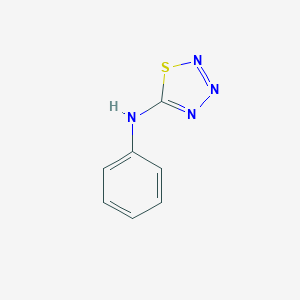
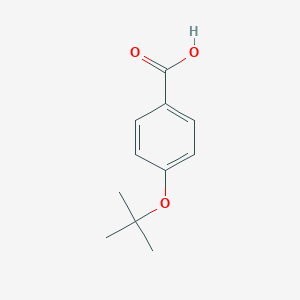
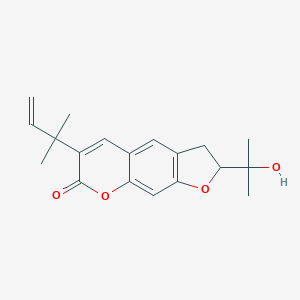
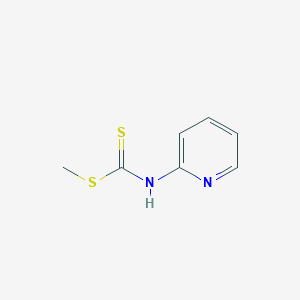

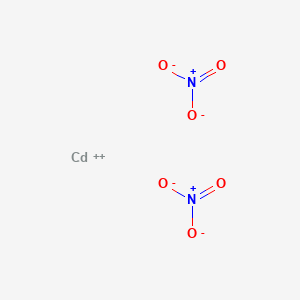

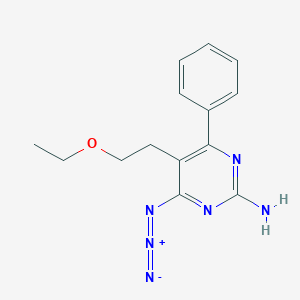

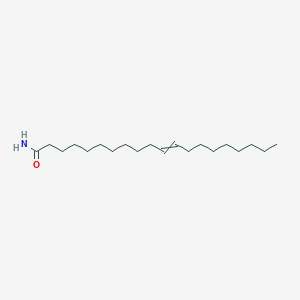
![3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-OL](/img/structure/B78612.png)
